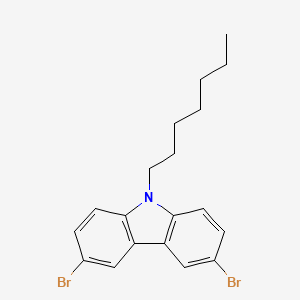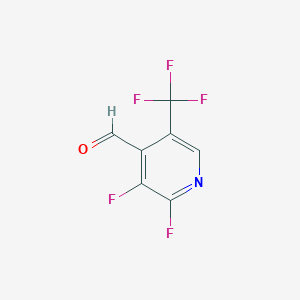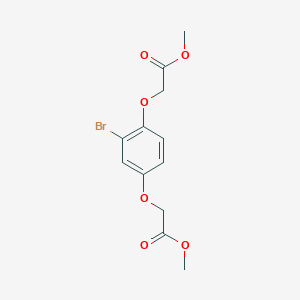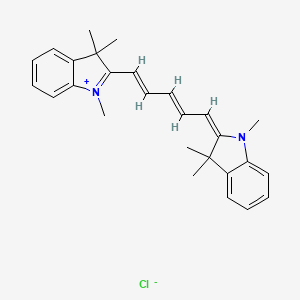
Dimethylindodicarbocyanine
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
Chemical Applications
- Field : Analytical Chemistry
- Application : A novel, environmentally friendly procedure for copper extraction using dimethylindodicarbocyanine dye and subsequent graphite furnace atomic absorption spectrometric detection .
- Method : A reaction based on ion associate formation between dimethylindodicarbocyanine polymethine dye and Cu (I) in the presence of chloride ions as ligand is used to develop a liquid–liquid extraction procedure for the separation and preconcentration of copper .
- Results : A linear response was obtained in the range 0.4–4.8 μg L −1 of Cu, and the limit of detection, calculated from a regression equation based on three times the standard deviation of the blank, was 0.10 μg L −1 .
-
Pharmaceutical Applications
- Field : Drug Delivery
- Application : Nanocrystals, a class of solid dosage forms, utilize the concept of nanoscience together with the crystal nature of drugs like Dimethylindodicarbocyanine to achieve advantages in terms of solubility, dissolution, and physicochemical properties .
- Method : The reduction of the particle size to a nanometer range provides an enhanced surface area and gives enhanced dissolution rate, saturation solubility, increased cell membranes/surface adhesiveness, and oral bioavailability .
- Results : Nanocrystals show the fast onset of action, minimum adverse effects, high drug load, multiple administration routes, minimized drug concentration, and an overall enhancement in the safety and efficiency of the drug molecule .
-
Environmental Applications
- Field : Environmental Remediation
- Application : Carbon-based materials like Dimethylindodicarbocyanine are increasingly used to treat air and water .
- Method : These materials are used for the adsorption of toxic gases, the removal of pollutants from ecosystems, and the improvement of anaerobic digestion .
- Results : Carbon materials have been found efficient in removing nitric oxide, hydrogen sulfide, heavy metals, dyes, pharmaceutical compounds and other pollutants from the environment, with adsorption efficiencies reaching 80% and degradation efficiencies up to 99% .
-
Optical Applications
- Field : Optical Engineering
- Application : Optical diamond-like carbon films applied in the optical and opto-electronical fields . These films are used to protect the easily scratched optical plastics by increasing its surficial hardness and reducing the surficial friction .
- Method : Various technologies like plasma-enhanced chemical vapor deposition (PECVD), magnetron sputtering (MS), ion beam deposition (IBD), and pulsed laser deposition (PLD) are used to grow DLC coatings in the optical field .
- Results : The excellent protective performance of the diamond-like carbon films in the optical field is attributed to its high hardness, good chemical inertness, low friction, along with the necessary broadband transparence .
-
Medical Applications
- Field : Biodegradable Materials for Medical Applications
- Application : Biodegradable polymers are already broadly used in the medical field because of their predictable degradation products, acceptable biocompatibility, and identical degradation mechanisms in vitro and in vivo .
- Method : Polymer-based devices are used in various cardiovascular applications, including coronary and peripheral stents, occluders for heart defects, and embolic devices .
- Results : The use of polymer-based devices in various cardiovascular applications has been reviewed .
-
Material Science Applications
- Field : Thermal Analysis in Materials Science
- Application : Thermal analysis in materials science explores how material properties change with temperature, essential for material design and innovation .
- Method : Techniques used in thermal analysis include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA) .
- Results : Thermal analysis impacts various applications crucial for advancing material properties and applications .
Safety And Hazards
Dimethylindodicarbocyanine is harmful if swallowed, in contact with skin, or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2.ClH/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVISPVDSKYDJKS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride | |
CAS RN |
54268-70-1 | |
| Record name | 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-penta-1,3-dienyl]-3H-indolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



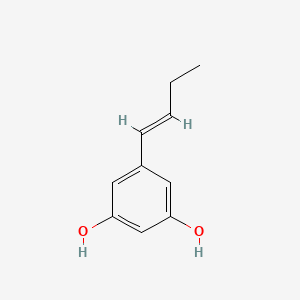
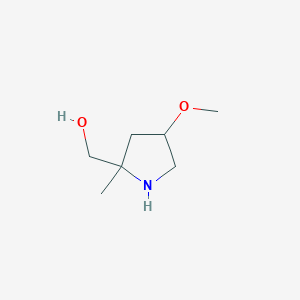
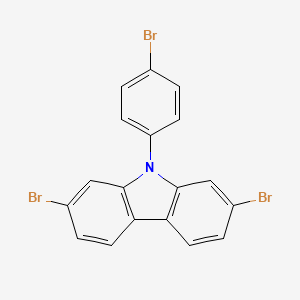
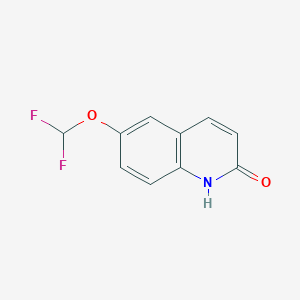
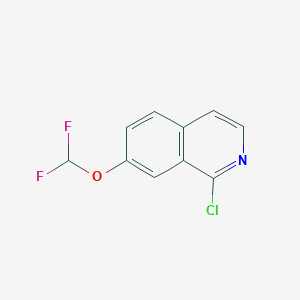
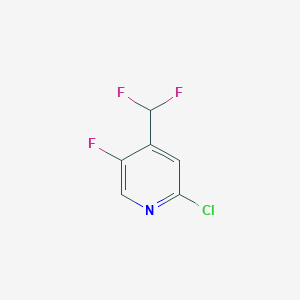
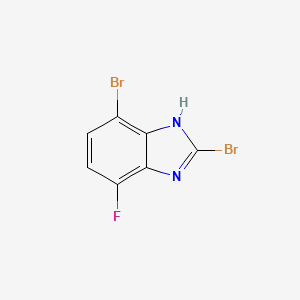
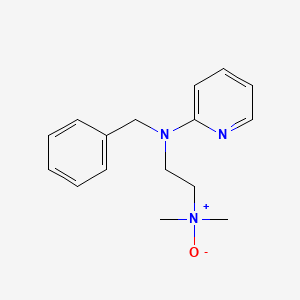
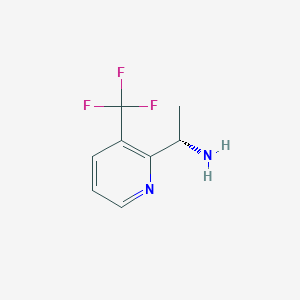
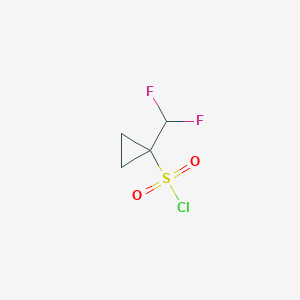
![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)
